molecular formula C22H26N6O B5543909 3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

Cat. No. B5543909
M. Wt: 390.5 g/mol
InChI Key: VPNVPFXLBYZWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrazole and pyridazine derivatives often involves multistep reactions, including nucleophilic substitution and condensation reactions. For instance, the synthesis of pyrazolopyrimidines from various starting materials such as 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide demonstrates the complexity and efficiency of modern synthetic routes in generating pyrazole-based compounds (Tseng et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as pyrazole derivatives, reveals intricate details about their geometries and electronic structures. For example, density functional theory (DFT) methods are used to optimize molecular equilibrium geometries and analyze the electronic properties of pyrazole derivatives, offering insights into the stability and reactivity of these molecules (Sivakumar et al., 2020).

Chemical Reactions and Properties

Pyrazole and pyridazine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reactions of pyrazole carbaldehydes with cyclohexylamine produce different products based on the substituents present, illustrating the chemical behavior of these compounds under nucleophilic substitution and condensation reactions (Orrego Hernandez et al., 2015).

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, were prepared and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. These compounds demonstrate the diverse synthetic applications and potential therapeutic benefits of related chemical structures in scientific research (Kendre, Landge, & Bhusare, 2015).

Antimicrobial Activity

Polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives were synthesized and showed potent antibacterial and antifungal activities. These findings underscore the antimicrobial potential of such compounds in addressing drug-resistant infections (Hafez, Alshammari, & El-Gazzar, 2015).

Anti-inflammatory and Anticancer Properties

Research into substituted imidazo[1,2-a]pyridines and analogues has revealed compounds with gastric antisecretory and cytoprotective properties, indicating potential applications in antiulcer therapy and cancer treatment. These studies highlight the therapeutic relevance of chemical structures related to the query compound in managing gastrointestinal disorders and possibly cancer (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).

properties

IUPAC Name

3-cyclohexyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-22(14-7-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)24-20-12-13-21(27-26-20)28-16-4-15-23-28/h4,8-13,15-17H,1-3,5-7,14H2,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNVPFXLBYZWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide

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